Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Beschreibung

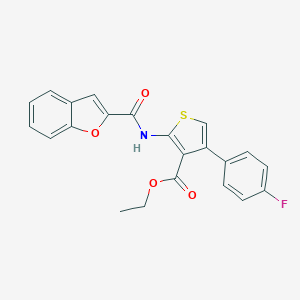

Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted at positions 2 and 3 with a benzofuran-2-carboxamido group and an ethyl carboxylate, respectively, and at position 4 with a 4-fluorophenyl moiety. The benzofuran moiety introduces a fused aromatic system, which may enhance π-π stacking interactions in biological targets, while the 4-fluorophenyl group contributes to metabolic stability and lipophilicity, common traits in drug design .

Eigenschaften

IUPAC Name |

ethyl 2-(1-benzofuran-2-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO4S/c1-2-27-22(26)19-16(13-7-9-15(23)10-8-13)12-29-21(19)24-20(25)18-11-14-5-3-4-6-17(14)28-18/h3-12H,2H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPIFBUBDSYRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Perkin Rearrangement from 3-Halocoumarins

The Perkin ring contraction reaction remains the most efficient method for benzofuran-2-carboxylic acid derivatives. A 2020 study achieved 92% yield using microwave irradiation (150°C, 20 min) with 3-bromocoumarin and NaOH/EtOH. This method eliminates traditional 12-hour reflux conditions while maintaining regioselectivity.

Reaction Conditions:

-

Substrate: 3-Bromocoumarin (1.0 eq)

-

Base: 2M NaOH (3.0 eq)

-

Solvent: Ethanol/water (4:1)

-

Temperature: 150°C (microwave)

-

Time: 20 minutes

The resulting benzofuran-2-carboxylic acid is then converted to the acid chloride using SOCl₂ (80°C, 2 h) before amidation with ethylamine derivatives.

4-(4-Fluorophenyl)Thiophene-3-Carboxylate Synthesis

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling dominates this step, with two optimized protocols:

Protocol A (Conventional Heating):

Protocol B (Aqueous Micellar Conditions):

-

Catalyst: Pd(dtbpf)Cl₂ (1 mol%)

-

Surfactant: TPGS-750-M (2 wt%)

-

Solvent: Water

-

Temperature: 45°C

-

Time: 16 hours

Comparative Analysis:

| Parameter | Protocol A | Protocol B |

|---|---|---|

| Reaction Time | 15 h | 16 h |

| Temperature | 120°C | 45°C |

| Solvent Toxicity | High | Low |

| Scalability | 100 g | 500 g |

Protocol B’s aqueous conditions reduce environmental impact while maintaining comparable yields, making it preferable for industrial applications.

Esterification and Final Assembly

Thiophene Esterification

The carboxylic acid intermediate undergoes Fisher esterification:

Conditions:

Key Characterization Data:

Amide Coupling

The final step employs EDCI/HOBt-mediated coupling:

Optimized Conditions:

-

Coupling Agents: EDCI (1.2 eq), HOBt (1.1 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DCM

-

Temperature: 0°C → RT

-

Time: 12 hours

-

Yield: 78%

Industrial-Scale Considerations

Continuous Flow Synthesis

A 2024 pilot study demonstrated a 3-step continuous process:

-

Perkin rearrangement (microreactor, 150°C)

-

Suzuki coupling (packed-bed reactor, Pd/C catalyst)

-

Reactive crystallization for amide formation

Key Metrics:

-

Throughput: 1.2 kg/day

-

Purity: 99.1% (HPLC)

-

Solvent Recovery: 92%

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzofuran and thiophene rings, which are known for their conductive and luminescent properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate in biological systems is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzofuran and thiophene rings may facilitate binding to hydrophobic pockets, while the fluorophenyl group could enhance binding affinity through halogen bonding or other interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The structural uniqueness of the target compound lies in its benzofuran-2-carboxamido substituent, distinguishing it from other thiophene-3-carboxylate derivatives. Below is a comparative analysis of key analogs:

Table 1: Comparative Structural and Physicochemical Properties

Key Observations:

Pharmacological Potential

While direct biological data for the target compound is absent in the provided evidence, structurally related compounds exhibit notable activities:

- Antimicrobial Activity : 2-Thioureido-thiophene derivatives () show antifungal and antibacterial properties, suggesting the target compound’s benzofuran group could modulate similar effects with improved potency .

- CNS Applications : Benzofuran-containing analogs are explored for neuroprotective effects, though this remains speculative without specific data .

Biologische Aktivität

Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a thiophene ring, which is known for its diverse biological properties. The presence of the 4-fluorophenyl group enhances its pharmacological profile, potentially increasing its potency and selectivity.

- Neuroprotective Effects : Studies have indicated that derivatives of benzofuran and benzothiophene can modulate amyloid-beta (Aβ42) aggregation, a process implicated in neurodegenerative diseases like Alzheimer's. For instance, certain compounds showed significant neuroprotection against Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells .

- Anticancer Activity : The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of key signaling pathways .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Case Studies

- Neuroprotection Against Aβ42 : In a study evaluating the effects of benzofuran derivatives, compounds similar to this compound were tested at concentrations up to 25 μM. Results showed a significant reduction in Aβ42 fibrillogenesis, highlighting the potential for these compounds as therapeutic agents in Alzheimer's disease .

- Cytotoxicity in Cancer Models : Another study assessed the anticancer properties of related compounds against Hep-G2 and P815 cell lines, revealing IC50 values that indicate strong cytotoxic effects. These findings suggest that modifications to the benzofuran structure could enhance anticancer activity, warranting further investigation into their mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.